molecular formula C15H19NO2S B2687623 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 367928-68-5

8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2687623
CAS No.: 367928-68-5
M. Wt: 277.38
InChI Key: QDANBNHEWQZATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic heterocyclic compound classified as a thia-azaspiro[4.5]decane derivative. This structure serves as a high-value chemical building block in medicinal chemistry and drug discovery research. Its core scaffold is part of a class of compounds investigated for their diverse biological activities. Specifically, related 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated significant potential in anticancer research, showing activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) . The spirocyclic architecture and the presence of both carboxylic acid and sulfur-containing thiazolidinone-like rings in its structure make it a versatile precursor for synthesizing more complex molecules, such as thiazolopyrimidines and thioglycosides, which are explored for their enhanced pharmacological profiles . Researchers utilize this compound to develop novel therapeutic agents targeting apoptosis in cancer cells. This product is intended for research and development applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c17-14(18)13-10-19-15(16-13)8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDANBNHEWQZATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a thiol and an amine precursor. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Nitric acid, bromine; reactions often require a catalyst and are conducted at controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid against various bacterial strains. Notably, it has demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these bacteria range from:

  • Gram-positive bacteria : <0.25 μg/mL
  • Gram-negative bacteria : 1–4 μg/mL

The mechanism of action involves the inhibition of bacterial topoisomerases, enzymes essential for DNA replication and transcription, leading to disrupted bacterial cell division and growth.

Efficacy Against Multidrug-resistant Strains

A significant study evaluated the efficacy of this compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth in vitro but also significantly reduced bacterial load in vivo, demonstrating its potential as a therapeutic agent against resistant infections.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. It maintains good solubility and metabolic stability, which are critical for its therapeutic applications. Safety evaluations have shown no significant toxicity at therapeutic doses, indicating its suitability for further clinical development.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • Conducted on various bacterial strains.
    • Results showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Efficacy Study :
    • Evaluated in a mouse model.
    • Demonstrated reduction of bacterial load in tissues infected with resistant strains.
  • Safety Profile Assessment :
    • Investigated through toxicity studies.
    • No adverse effects noted at therapeutic concentrations.

Mechanism of Action

The mechanism of action of 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The phenyl group and carboxylic acid moiety contribute to its binding affinity and overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatoms
8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (367928-68-5) C₁₅H₁₉NO₂S 277.38 Phenyl (C8), COOH (C3) 1 S, 1 N
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (55944-38-2) C₁₅H₂₀N₂O₂S 292.40 Benzyl (N8), COOH (C3) 1 S, 2 N
(R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (87951-97-1) C₁₅H₁₈N₂O₃S 306.38 Benzoyl (N8), COOH (C3) 1 S, 2 N
2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide (7h) C₁₄H₂₃NO₆S 333.41 Boc (N2), SO₂ (C8), COOH (C3) 1 S, 1 N
8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride (1221792-77-3) C₁₄H₁₈ClNS 269.83 Phenyl (C8), HCl salt 1 S, 1 N

Key Observations :

  • Substituent Effects : Benzyl (55944-38-2) and benzoyl (87951-97-1) groups at N8 increase steric bulk and lipophilicity compared to the phenyl group in the target compound .
  • Sulfone Group: Compound 7h (C₁₄H₂₃NO₆S) contains an 8,8-dioxide moiety, significantly altering electronic properties and solubility .

Physicochemical Properties

Table 2: Predicted and Experimental Properties
Compound (CAS) Melting Point (°C) Boiling Point (°C) Solubility Stability
367928-68-5 N/A N/A Likely polar due to COOH Stable at 2–8°C
55944-38-2 138–141 N/A Moderate (requires DMSO) Sensitive to moisture
87951-97-1 N/A 571.5 (predicted) Low (lipophilic benzoyl) Stable under inert conditions
7h (C₁₄H₂₃NO₆S) 172–175 N/A High (sulfone enhances polarity) Stable as powder

Notes:

  • The carboxylic acid group in the target compound enhances aqueous solubility, whereas benzoyl derivatives (e.g., 87951-97-1) are more lipophilic .
  • Sulfone-containing analogs (e.g., 7h) exhibit higher polarity, making them suitable for crystallographic studies using SHELX programs .

Crystallographic and Analytical Data

  • Structural Confirmation : Compounds like 7h () and 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one () were characterized via NMR, LCMS, and X-ray crystallography, ensuring accurate stereochemical assignments .
  • Software Tools : SHELX and WinGX suites are widely used for refining spirocyclic structures, ensuring reproducibility in structural studies .

Biological Activity

8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antiviral applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉NO₂S
  • CAS Number : 367928-68-5
  • Melting Point : 207 °C (dec.) .

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler thiazolidine derivatives. The method often includes the formation of the spirocyclic structure through cyclization reactions, followed by carboxylation to introduce the carboxylic acid functional group .

Antiviral Properties

Recent studies have demonstrated that derivatives of the azaspiro[4.5]decane scaffold exhibit significant antiviral activity against human coronaviruses and influenza viruses. Notably, certain compounds within this class were found to inhibit the replication of human coronavirus 229E with an effective concentration (EC50) of 5.5 µM, comparable to established antiviral agents .

Table 1: Antiviral Activity of Selected Compounds

Compound IDStructure DescriptionEC50 (µM)Virus Target
8nN-(2-methyl-8-tert-butyl)-3-phenylpropanamide5.5Human coronavirus 229E
7mMethyl-substituted derivative<10Influenza A
8kModerate activity with bulky substituent at C-815Influenza A

The mechanism by which these compounds exert their antiviral effects appears to involve interference with viral entry or replication processes. Specifically, it has been suggested that they may disrupt hemagglutinin refolding at low pH, a critical step in viral fusion and entry into host cells .

Study on Antiviral Efficacy

In a study published in Pharmaceuticals, a series of compounds derived from the azaspiro framework were synthesized and evaluated for their antiviral properties. The results indicated that modifications at the C-2 and C-8 positions significantly influenced antiviral efficacy, with methyl substitutions enhancing activity against coronaviruses while maintaining low cytotoxicity levels .

Comparative Analysis with Related Compounds

Another study compared the activity of various azaspiro compounds against influenza viruses, revealing that while some analogs showed promising results, others lacked significant antiviral effects. This highlights the importance of structural modifications in optimizing biological activity .

Q & A

Basic: What synthetic strategies are commonly employed for constructing the spirocyclic core of 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid?

Methodological Answer:
The spirocyclic framework is typically synthesized via cyclocondensation reactions. For example, thiazolidine intermediates can be generated by reacting thiourea derivatives with α,β-unsaturated ketones, followed by ring closure under acidic or basic conditions. Evidence from analogous spiro compounds suggests that the use of Boc-protected amines (e.g., Boc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) facilitates regioselective ring formation . Post-cyclization functionalization, such as carboxylation at the 3-position, is achieved via hydrolysis of nitrile or ester precursors under controlled pH conditions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazolidine C-S absorption at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spiro junction geometry. For example, a related compound (4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) showed a dihedral angle of 87.2° between the thiazolidine and cyclohexane rings, with an R factor of 0.035 for precision .
  • NMR : 1^1H and 13^{13}C NMR distinguish equatorial/axial substituents and verify spiro connectivity through coupling constants (e.g., 3JHH^3J_{HH} > 8 Hz for trans-decalin-like systems) .

Advanced: How can researchers resolve contradictions between computational modeling and experimental data in stereochemical assignments?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static computational models. To address this:

  • Perform variable-temperature NMR to assess conformational flexibility .
  • Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures. For example, deviations >0.05 Å in C-S bond lengths may indicate solvent or crystal-packing effects .
  • Use molecular dynamics simulations to model ring-flipping energetics, which can explain anomalous NOE correlations .

Advanced: What strategies optimize reaction yields during the introduction of the 8-phenyl substituent?

Methodological Answer:

  • Protection/Deprotection : Use acid-labile groups (e.g., tert-butyloxycarbonyl, Boc) to shield reactive amines during phenyl group installation via Suzuki-Miyaura coupling .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands enhance cross-coupling efficiency for aryl boronic acids, achieving yields >75% in spiro systems .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of the spiro intermediate, reducing steric hindrance during phenyl group addition .

Basic: What purification methods are effective for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate carboxylated products from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit differences in solubility between the spiro compound (highly polar due to the carboxylic acid) and non-polar byproducts .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water resolve enantiomers or diastereomers, critical for bioactive derivative studies .

Advanced: How can researchers evaluate the bioactivity of derivatives while addressing solubility limitations?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to methyl esters or amides to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Micellar Systems : Use surfactants (e.g., Tween-80) in in vitro assays to maintain solubility in physiological buffers .
  • Enzyme Assays : Test inhibition of bacterial penicillin-binding proteins (PBPs) via competitive binding assays, leveraging structural similarity to β-lactam antibiotics .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Methodological Answer:

  • LC-MS/MS : Detects sub-ppm impurities (e.g., des-phenyl byproducts) using multiple reaction monitoring (MRM) transitions specific to the spiro scaffold .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled internal standards to correct for matrix effects in biological samples .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways (e.g., decarboxylation at >80°C) .

Basic: What computational tools predict the compound’s reactivity in novel synthetic routes?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for cyclization steps, predicting activation energies (<20 kcal/mol for feasible reactions) .
  • Machine Learning : Train models on spiro compound reaction databases (e.g., Reaxys) to forecast regioselectivity in electrophilic substitutions .
  • Molecular Docking : AutoDock Vina screens potential enzyme targets by simulating binding to the carboxylic acid and thiazolidine motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.